molecular formula C10H10Br2O2 B1401605 Ethyl 2-bromo-5-(bromomethyl)benzoate CAS No. 1261483-52-6

Ethyl 2-bromo-5-(bromomethyl)benzoate

Cat. No.: B1401605
CAS No.: 1261483-52-6
M. Wt: 321.99 g/mol
InChI Key: IJJHZSGMIWVXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-5-(bromomethyl)benzoate is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where the ethyl ester is substituted with bromine atoms at the 2nd and 5th positions, and a bromomethyl group at the 5th position. This compound is typically a colorless to pale yellow liquid and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-(bromomethyl)benzoate can be synthesized through a multi-step process involving bromination and esterification reactions. One common method involves the bromination of ethyl benzoate to introduce bromine atoms at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-(bromomethyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products

    Substitution Products: Various substituted benzoates depending on the nucleophile used.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Ethyl 2-bromo-5-(bromomethyl)benzoate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the bromomethyl group make it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Properties

IUPAC Name

ethyl 2-bromo-5-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJHZSGMIWVXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743814
Record name Ethyl 2-bromo-5-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261483-52-6
Record name Ethyl 2-bromo-5-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-5-(bromomethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-5-(bromomethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-5-(bromomethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-5-(bromomethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-5-(bromomethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-5-(bromomethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.